2-(2-Methylphenyl)benzonitrile physical and chemical properties
2-(2-Methylphenyl)benzonitrile physical and chemical properties
An In-Depth Technical Guide to 2-(2-Methylphenyl)benzonitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of 2-(2-Methylphenyl)benzonitrile. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. By integrating established data with practical insights, this guide aims to be an authoritative resource for understanding and utilizing this versatile chemical compound.
Introduction
2-(2-Methylphenyl)benzonitrile, also known as 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, is a biaryl nitrile compound. The benzonitrile moiety is a significant pharmacophore in medicinal chemistry, valued for its role as a hydrogen bond acceptor and a bioisostere for various functional groups.[1] The presence of the ortho-methyl group on one of the phenyl rings introduces specific steric and electronic effects that influence the molecule's conformation and reactivity. This guide delves into the core characteristics of this compound, providing a foundational understanding for its application in synthetic and pharmaceutical contexts.
Chemical Identity and Structure
A precise understanding of the molecule's identity and structure is fundamental for any scientific investigation.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-(2-methylphenyl)benzonitrile | [2] |
| Synonyms | 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, 2-(o-Tolyl)benzonitrile | [2][3] |
| CAS Number | 157366-46-6 | [2] |
| Molecular Formula | C₁₄H₁₁N | [2] |
| Molecular Weight | 193.24 g/mol | [2] |
| InChIKey | CKDXMVPILZEZSP-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC1=CC=CC=C1C2=CC=CC=C2C#N | [2] |
Molecular Structure
The structure consists of a benzonitrile ring linked to a toluene ring at the ortho positions of both rings. The dihedral angle between the mean planes of the two benzene rings is a critical conformational parameter.
Caption: 2D structure of 2-(2-Methylphenyl)benzonitrile.
Physical and Chemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems and are crucial for designing experimental procedures.
Table 2: Physicochemical Properties
| Property | Value | Notes | Source |
| Appearance | White solid / Powder | - | [3][4] |
| Melting Point | -13 °C | Data for 2-methylbenzonitrile, may differ. | [5] |
| Boiling Point | 205 °C | Data for 2-methylbenzonitrile, may differ. | [5] |
| XLogP3 | 3.6 | A measure of lipophilicity. | [2] |
| Hydrogen Bond Donors | 0 | Computed property. | [2] |
| Hydrogen Bond Acceptors | 1 | The nitrogen atom of the nitrile group. | [2] |
| Rotatable Bond Count | 1 | The bond between the two phenyl rings. | [2] |
| Solubility | Insoluble in water | Expected based on high XLogP3 value. | [6] |
| Soluble in organic solvents | Miscible with ethanol, very soluble in acetone, benzene, toluene. | [7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both rings and a singlet for the methyl group protons. The aromatic region will display complex splitting patterns due to the coupling between adjacent protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the quaternary carbons (including the nitrile carbon), the CH carbons of the aromatic rings, and the methyl carbon.[2] The nitrile carbon typically appears in the 115-125 ppm range.
-
Infrared (IR) Spectroscopy: A key feature in the IR spectrum is the sharp, strong absorption band for the C≡N stretching vibration, typically found in the range of 2220-2260 cm⁻¹.[2][8] Vibrations corresponding to C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching of the aromatic rings, will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 193.24).[2][9] Fragmentation patterns can provide further structural information.
Chemical Properties and Reactivity
The reactivity of 2-(2-Methylphenyl)benzonitrile is governed by the interplay of its functional groups: the nitrile and the biaryl system.
-
Nitrile Group Reactivity: The electron-withdrawing nature of the nitrile group makes the nitrile carbon electrophilic.[10] It can undergo nucleophilic attack, for example, hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to a primary amine.
-
Aromatic Ring Reactivity: The nitrile group deactivates the benzonitrile ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[11] Conversely, the methyl group is an activating, ortho-, para-directing group on the toluene ring. The overall reactivity in electrophilic substitution will be a balance of these effects and steric hindrance.
-
Steric Effects: The ortho-methyl group imposes significant steric hindrance around the biaryl linkage, which restricts free rotation and influences the molecule's preferred conformation. This can affect how the molecule interacts with biological targets or catalysts.
Caption: General reactivity pathways for 2-(2-Methylphenyl)benzonitrile.
Synthesis
A common and effective method for synthesizing biaryl compounds like 2-(2-Methylphenyl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis.
-
Reactant Preparation: In a suitable reaction vessel (e.g., a round-bottom flask), dissolve 2-bromobenzonitrile (1.0 eq) and 2-methylphenylboronic acid (1.1 eq) in a solvent mixture, such as DME (1,2-dimethoxyethane).[4]
-
Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.05 eq), to the solution.[4] Then, add an aqueous solution of a base, typically sodium carbonate (Na₂CO₃, 2.0 eq).[4]
-
Reaction: Stir the mixture vigorously and heat it to reflux. Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically run for several hours to overnight.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., diethyl ether) and water. Separate the organic layer.[4]
-
Extraction and Drying: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]
-
Purification: Filter off the drying agent and concentrate the solution in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-(2-Methylphenyl)benzonitrile.[4]
Caption: Workflow for Suzuki-Miyaura synthesis.
Applications in Research and Drug Development
The benzonitrile scaffold is present in numerous pharmaceuticals, where the nitrile group can act as a key binding element or a stable metabolic placeholder.[12]
-
Intermediate in Pharmaceutical Synthesis: Biphenylcarbonitriles are crucial intermediates in the synthesis of angiotensin II receptor blockers (ARBs) like losartan and valsartan, which are used to treat hypertension.[13] While 2-(2-Methylphenyl)benzonitrile itself is not a direct precursor to these specific drugs, its structural motif is highly relevant.
-
Enzyme Inhibition: The nitrile group is known to interact with the active sites of various enzymes. Derivatives of 2-(2-Methylphenyl)benzonitrile have been investigated as potential inhibitors. For example, quinazolinone derivatives incorporating this moiety have been studied as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment.[14]
-
Antitumor Applications: Benzonitrile compounds, in general, have been explored for their potential as antitumor agents.[15] The specific substitution pattern of 2-(2-Methylphenyl)benzonitrile could be leveraged to design novel compounds with anticancer activity.
Safety and Handling
As with any chemical, proper safety precautions are essential when handling 2-(2-Methylphenyl)benzonitrile. The safety information for benzonitrile provides a useful reference.
-
Hazards: Benzonitriles are generally considered hazardous. They can be harmful if swallowed, in contact with skin, or if inhaled.[16][17] Combustion may produce toxic fumes, including hydrogen cyanide and nitrogen oxides.[17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16] Work in a well-ventilated area or a chemical fume hood.
-
First-Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[16]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[16]
-
-
Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
2-(2-Methylphenyl)benzonitrile is a valuable compound in organic chemistry with significant potential as a building block in medicinal chemistry and materials science. Its unique combination of a reactive nitrile group and a sterically influenced biaryl system offers a versatile platform for chemical modification. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity, as outlined in this guide, is paramount for its effective and safe utilization in research and development.
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